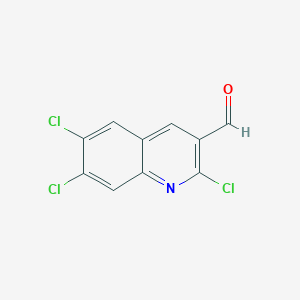

2,6,7-Trichloroquinoline-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6,7-trichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCRJLULICFQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624992 | |

| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281208-97-7 | |

| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive overview of the synthetic pathway for 2,6,7-trichloroquinoline-3-carbaldehyde, a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmaceuticals and bioactive molecules.[1][2] The specific substitution pattern of this target molecule, featuring chlorine atoms at the 2, 6, and 7 positions and a reactive carbaldehyde group at the 3-position, makes it a versatile synthon for further chemical elaboration. This document details a robust and efficient synthetic strategy centered around the Vilsmeier-Haack reaction, providing mechanistic insights, a detailed experimental protocol, and key analytical data. The presented methodology is designed for researchers, scientists, and drug development professionals seeking to prepare this and structurally related quinoline derivatives.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthetic plan, we first employ a retrosynthetic analysis. The target molecule, 2,6,7-trichloroquinoline-3-carbaldehyde (1) , is a highly functionalized quinoline. The 3-carbaldehyde and 2-chloro substituents are characteristic products of a Vilsmeier-Haack cyclization of an appropriately substituted acetanilide. This key disconnection simplifies the complex target into a more accessible precursor, N-(3,4-dichlorophenyl)acetamide (2) . The chlorine atoms at positions 6 and 7 of the quinoline ring directly correspond to the chlorine atoms at positions 3 and 4 of the aniline-derived ring in the precursor. Precursor (2) is readily prepared via a standard N-acetylation of commercially available 3,4-dichloroaniline (3) . This two-step approach is efficient and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the logic established by the retrosynthetic analysis, proceeding in two primary stages.

Stage 1: Synthesis of N-(3,4-Dichlorophenyl)acetamide (Precursor 2)

The initial step involves the protection of the amino group of 3,4-dichloroaniline via acetylation. This is a crucial activation step that renders the aromatic ring sufficiently electron-rich for the subsequent electrophilic substitution and cyclization. The reaction is typically performed by treating the aniline with acetic anhydride.[3][4]

Mechanism: The lone pair of the aniline nitrogen attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield the stable amide product, N-(3,4-dichlorophenyl)acetamide, and acetic acid as a byproduct.

Stage 2: Vilsmeier-Haack Cyclization to 2,6,7-Trichloroquinoline-3-carbaldehyde (Target 1)

This is the cornerstone of the synthesis, transforming the simple acetanilide precursor into the complex quinoline target in a single, powerful step. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can also be used to construct heterocyclic systems.[5][6][7]

Mechanism:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-(3,4-dichlorophenyl)acetamide attacks the Vilsmeier reagent. This substitution occurs preferentially at the position para to the activating acetamido group.

-

Cyclization and Chlorination: The enolate form of the acetamido group then attacks the newly introduced iminium carbon, initiating the cyclization. Subsequent dehydration and reaction with the chloride ions present in the reaction medium lead to the formation of the 2-chloroquinoline ring system.

-

Hydrolysis: The reaction is quenched by pouring the mixture into ice water, which hydrolyzes the remaining iminium intermediate at the 3-position to yield the final carbaldehyde product.[5][8]

The use of N-arylacetamides in the Vilsmeier-Haack reaction is a well-documented and efficient route to 2-chloro-3-formylquinolines. The regioselectivity is controlled by the directing effect of the N-acetyl group, and the reaction conditions simultaneously install the required chloro and formyl functionalities.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[4][5][8]

Part A: Synthesis of N-(3,4-Dichlorophenyl)acetamide

-

To a round-bottom flask, add 3,4-dichloroaniline (10.0 g, 61.7 mmol).

-

Slowly add acetic anhydride (7.0 mL, 74.1 mmol) to the flask while stirring. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water (200 mL) with vigorous stirring to precipitate the product.

-

Filter the white solid precipitate, wash thoroughly with water, and dry under vacuum to yield N-(3,4-dichlorophenyl)acetamide. The product can be used in the next step without further purification.

Part B:

-

In a three-neck round-bottom flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (15 mL, 194 mmol) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (25 mL, 269 mmol) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 10 °C. Stir for an additional 15 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add N-(3,4-dichlorophenyl)acetamide (5.0 g, 24.5 mmol) portion-wise to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 7-10 hours.[4] Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.

-

A precipitate will form. Continue stirring until all the ice has melted.

-

Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from ethyl acetate to obtain pure 2,6,7-trichloroquinoline-3-carbaldehyde as a crystalline solid.[5][8]

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table summarizes expected data based on structurally similar compounds.

| Parameter | N-(3,4-Dichlorophenyl)acetamide | 2,6,7-Trichloroquinoline-3-carbaldehyde |

| Molecular Formula | C₈H₇Cl₂NO | C₁₀H₄Cl₃NO |

| Molecular Weight | 204.06 g/mol | 272.51 g/mol |

| Appearance | White to off-white solid | Pale yellow crystalline solid |

| Expected Yield | >90% | 60-75% |

| IR (KBr, cm⁻¹) | ~3290 (N-H), ~1670 (C=O, Amide I) | ~2850, 2750 (Aldehyde C-H), ~1700 (C=O, Aldehyde) |

| ¹H NMR (CDCl₃, δ) | ~7.8 (s, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~2.2 (s, 3H, CH₃) | ~10.5 (s, 1H, CHO), ~8.7 (s, 1H, H-4), ~8.1 (s, 1H, H-5), ~7.9 (s, 1H, H-8) |

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration. The predicted shifts for the quinoline protons are based on the expected deshielding effects of the substituents.

Conclusion

The synthesis of 2,6,7-trichloroquinoline-3-carbaldehyde can be reliably achieved through a two-step sequence involving the N-acetylation of 3,4-dichloroaniline followed by a Vilsmeier-Haack cyclization. This method is efficient, scalable, and utilizes a powerful named reaction to construct the complex heterocyclic core in a single step from a simple precursor. The resulting product is a valuable building block for the development of novel compounds in the pharmaceutical and chemical industries, owing to the versatile reactivity of its chloro and carbaldehyde functional groups.[9][10]

References

- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(34), 6011-6013.

- Wang, C., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38765-38769.

- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

- Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions. Flychem.

- Motati, D. R., et al. (2018). Remote halogenation of quinoline at C5 and/or C7-position. ResearchGate.

- BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring. BenchChem.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 845-875.

- ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate.

- Kumar, S., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(12), 311-314.

- Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(28), 6083-6088.

- Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- Sharma, S., et al. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of Molecular Structure, 1311, 138123.

- Reddy, C. R., et al. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic & Biomolecular Chemistry, 21(13), 2736-2740.

- Tirpude, H. A., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

- Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20434-20467.

- Selvi, S. T., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B, 2889-2893.

- Patel, K. D., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- Itami, K., et al. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 101, 524-541.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.

- Kumar, S., et al. (2014). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 4(75), 39933-39939.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.

- Abdel-Wahab, B. F., et al. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-22.

- Shaikh, S. A. L., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.

- Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its application in the synthesis of heterocyclic compounds. Journal of the Serbian Chemical Society, 78(7), 957-966.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Romero-d'Jesús, A., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(4), 287-293.

Sources

- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. chemijournal.com [chemijournal.com]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. ijsr.net [ijsr.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 2,6,7-Trichloroquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of 2,6,7-Trichloroquinoline-3-carbaldehyde, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug development. Quinoline scaffolds are privileged structures in pharmacology, known for a wide array of biological activities.[1] This document outlines a robust synthetic protocol utilizing the Vilsmeier-Haack reaction, details essential spectroscopic characterization techniques, and presents a complete methodology for single-crystal X-ray diffraction analysis. In the absence of a published crystal structure for the title compound, this guide leverages a comparative analysis of closely related analogues to provide an expert-driven, predictive model of its molecular geometry, crystal packing, and supramolecular interactions. This work is intended to serve as a foundational resource for researchers in organic synthesis, crystallography, and pharmaceutical sciences, enabling the efficient synthesis and structural verification of this versatile chemical intermediate.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry. Naturally occurring quinoline alkaloids like quinine have been used for centuries to treat malaria, and synthetic derivatives have led to a plethora of approved drugs with diverse therapeutic applications.[2][3] These include anticancer agents (e.g., Camptothecin), antibacterial drugs (e.g., Ciprofloxacin), and anti-inflammatory compounds.[3]

The versatility of the quinoline scaffold stems from several key features:

-

Structural Rigidity: The planar, aromatic system provides a rigid framework for orienting functional groups to interact with biological targets.[1]

-

Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.[1]

-

Tunable Electronics: The ring can be substituted at multiple positions, allowing for fine-tuning of its electronic properties, lipophilicity, and steric profile to optimize pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

The title compound, 2,6,7-Trichloroquinoline-3-carbaldehyde, is a particularly valuable intermediate. The chlorine atoms at positions 2, 6, and 7 significantly modulate the electronic landscape of the ring system and provide vectors for further synthetic modification. The aldehyde group at position 3 is a versatile chemical handle, readily converted into a wide range of other functional groups such as imines, oximes, hydrazones, and carboxylic acids, enabling the construction of diverse chemical libraries for high-throughput screening.[5][6]

This guide provides a detailed roadmap for any research program focused on this class of molecules, from initial synthesis to the ultimate goal of atomic-resolution structural understanding through X-ray crystallography.

Part I: Synthesis and Spectroscopic Verification

A reliable synthesis and unambiguous characterization are the bedrock of any structural chemistry investigation. This section details a proven method for the synthesis of the title compound and outlines the expected spectroscopic signatures for its confirmation.

Proposed Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most efficient and widely documented method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[6][7] The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring of an acetanilide, leading to a cyclization and formylation cascade to yield the final product.[7]

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) to 0-5 °C in an ice bath. Add phosphorus oxychloride (7.0 eq.) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 15 minutes at this temperature.

-

Addition of Acetanilide: To the freshly prepared Vilsmeier reagent, add 3,4-dichloroacetanilide (1.0 eq.) portion-wise over 20 minutes.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-85 °C. Maintain this temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation and Purification: Filter the crude solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the solid under vacuum. Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield pure 2,6,7-Trichloroquinoline-3-carbaldehyde as a solid.[8]

Caption: Workflow for the Vilsmeier-Haack synthesis.

Spectroscopic Characterization

Unambiguous confirmation of the synthesized product is achieved through standard spectroscopic methods. Based on data from closely related compounds, the following spectral features are expected.[7][9]

-

FT-IR (KBr, cm⁻¹):

-

~1690-1705 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the aromatic aldehyde.

-

~2820-2850 cm⁻¹ and ~2720-2750 cm⁻¹: Two characteristic, weaker bands for the C-H stretch of the aldehyde (Fermi resonance).

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the quinoline ring.

-

~750-850 cm⁻¹: C-Cl stretching vibrations.

-

-

¹H NMR (CDCl₃, 300 MHz):

-

δ ~10.5 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).

-

δ ~8.8 ppm (s, 1H): A singlet corresponding to the proton at the C4 position.

-

δ ~7.5-8.2 ppm (m, 2H): Signals for the remaining aromatic protons on the benzene ring portion.

-

-

¹³C NMR (CDCl₃, 75 MHz):

-

δ ~190 ppm: Aldehyde carbonyl carbon.

-

δ ~120-155 ppm: Multiple signals corresponding to the carbons of the quinoline ring system.

-

Part II: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[10][11] It provides precise information on bond lengths, bond angles, and the spatial relationships between molecules.

Methodology for Structure Determination

The process from a purified compound to a final crystal structure is a well-defined workflow.

Caption: Standard workflow for small-molecule X-ray crystallography.

High-quality single crystals are a prerequisite for successful diffraction experiments.[12]

-

Method: Slow evaporation is the most common and effective method for small molecules.

-

Protocol:

-

Dissolve a small amount (5-10 mg) of the purified 2,6,7-Trichloroquinoline-3-carbaldehyde in a minimal volume of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small, clean vial.

-

Add a less polar "anti-solvent" (e.g., hexane or petroleum ether) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the primary solvent to redissolve the precipitate.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature in a vibration-free environment.

-

Harvest well-formed, transparent crystals with sharp edges, typically 0.1-0.3 mm in size.[13]

-

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and an area detector (CCD or CMOS) is used.[10]

-

Procedure:

-

A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer automatically centers the crystal and determines the unit cell dimensions and crystal system.

-

A full sphere of diffraction data (intensities and positions of thousands of reflections) is collected by rotating the crystal in the X-ray beam.

-

-

Software: Specialized software suites like SHELX[8] or Olex2 are used for this process.

-

Procedure:

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).

-

Structure Solution: For small molecules, Direct Methods are typically used to solve the "phase problem" and generate an initial electron density map that reveals the positions of most non-hydrogen atoms.[13]

-

Model Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The refinement process optimizes atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structural model is validated using metrics like the R-factor (agreement factor) and by checking for any inconsistencies. The final data is deposited in the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

-

Part III: Predicted Crystal Structure and Supramolecular Analysis

While the definitive crystal structure requires experimental data, a highly reliable predictive model can be constructed by analyzing the crystal structures of closely related molecules. The principle of structural analogy suggests that the addition of a chlorine atom in place of a methyl group or hydrogen will cause predictable changes in unit cell dimensions and intermolecular interactions, but the overall packing motifs are often conserved.

Comparative Analysis of Analogous Structures

We can compare the crystallographic data of several published 2-chloro-substituted-quinoline-3-carbaldehydes to establish a baseline for our predictions.

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | P2₁/c | 11.839 | 7.378 | 11.396 | 108.97 | 939.8 | 4 | [14] |

| 2-Chloro-7-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | P2₁/c | 15.458 | 3.938 | 16.923 | 112.85 | 949.3 | 4 | [8] |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | C₁₂H₁₀ClNO | Pnma | 20.454 | 6.739 | 7.568 | 90 | 1043.2 | 4 | [15] |

Analysis and Prediction for 2,6,7-Trichloroquinoline-3-carbaldehyde:

-

Space Group: The monoclinic space group P2₁/c is very common for this class of compounds. It is the most probable space group for the title compound.

-

Unit Cell Volume: Replacing methyl groups (van der Waals volume ~24 ų) with chlorine atoms (van der Waals volume ~20 ų) will likely result in a slightly smaller or comparable unit cell volume relative to the dimethyl analogue. A predicted volume would be in the range of 950-1050 ų .

-

Molecular Geometry: The quinoline ring system will be essentially planar. The carbaldehyde group is expected to be slightly twisted out of the plane, with a C-C-C=O torsion angle likely between 10-20°, similar to what is observed in the analogues.[14]

Predicted Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a combination of steric effects and non-covalent interactions. Based on the known structures, the following interactions are predicted to be key packing determinants.

Caption: Predicted non-covalent interactions in the crystal lattice.

-

π–π Stacking: The planar quinoline rings are highly likely to form offset π–π stacking interactions with neighboring molecules, with centroid-to-centroid distances of approximately 3.6-3.8 Å. This is a dominant packing force in aromatic systems.[14]

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aldehyde oxygen, the quinoline nitrogen, and aromatic protons will play a significant role in directing the crystal packing.

-

Halogen Interactions: The three chlorine atoms introduce the possibility of halogen bonding (C-Cl···O or C-Cl···N) and other C-Cl···π interactions, which will be crucial in defining the three-dimensional architecture. These interactions are highly directional and can compete with or complement traditional hydrogen bonds.

Conclusion and Future Outlook

This guide has established a comprehensive protocol for the synthesis and structural analysis of 2,6,7-Trichloroquinoline-3-carbaldehyde. By leveraging the Vilsmeier-Haack reaction, the compound can be synthesized efficiently. The detailed methodology for single-crystal X-ray crystallography provides a clear pathway to its definitive structural elucidation.

Furthermore, the predictive analysis, grounded in a comparative study of known crystal structures, offers valuable insights into the expected molecular geometry and the key supramolecular interactions—namely π–π stacking and halogen-based contacts—that will govern its solid-state architecture.

The true value of 2,6,7-Trichloroquinoline-3-carbaldehyde lies in its potential as a versatile building block. Future work should focus on utilizing the reactive aldehyde moiety to synthesize libraries of Schiff bases, hydrazones, and other derivatives. These new chemical entities can then be entered into biological screening programs to explore their potential as novel therapeutic agents, continuing the rich legacy of the quinoline scaffold in the quest for new medicines.

References

- Benchchem. X-ray Crystallography of 2-(2-Chloroethyl)

- Adimule, V. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

- Cre

- Jain, A. et al. (2023).

- Wang, Y. et al. (2022).

- Figadère, B. et al. (2022).

- University of Queensland. Small molecule X-ray crystallography.

- Green-supplier.

- Abdel-Wahab, B. F. et al. (2018).

- Royal Society of Chemistry. (2018).

- Rigaku. What Is Small Molecule Crystal Structure Analysis?.

- Excillum. Small molecule crystallography.

- Wikipedia. X-ray crystallography.

- ResearchGate.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7047, Quinoline.

- Sahoo, S. T. et al. (2026).

-

ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

- Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.

- Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

- Subashini, R. et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.

- Kumar, S. et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- Saral, A. et al. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. Heliyon.

- Journal of Emerging Technologies and Innovative Research. (2023). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3-carbaldehyde Thiosemicarbazone.

- ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.

- Khan, F. N. et al. (2009). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 690958, 2-Chloro-3-quinolinecarboxaldehyde.

- ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11138816, 2,7-Dichloroquinoline-3-carboxaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newsama.com [newsama.com]

- 7. ijsr.net [ijsr.net]

- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. rigaku.com [rigaku.com]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,6,7-Trichloroquinoline-3-carbaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 2,6,7-Trichloroquinoline-3-carbaldehyde. Due to the absence of extensive published data for this specific molecule, this document establishes a predictive framework based on its structural attributes and provides a robust, step-by-step experimental protocol for systematic solubility determination. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing this and similar heterocyclic compounds.

Introduction: The Significance of Solubility Profiling

2,6,7-Trichloroquinoline-3-carbaldehyde is a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The solubility of such an intermediate dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization for purification, and is paramount for developing viable formulations for preclinical studies. Understanding its behavior in a range of organic solvents—from non-polar hydrocarbons to polar protic and aprotic systems—is a foundational step in its chemical development lifecycle.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. We can dissect the structure of 2,6,7-Trichloroquinoline-3-carbaldehyde to predict its behavior.

-

Core Structure: The molecule is built on a quinoline ring system, which is an aromatic, heterocyclic structure. The quinoline ring itself has a moderate polarity due to the nitrogen atom, which can act as a hydrogen bond acceptor. Unsubstituted quinoline is readily soluble in most organic solvents but only slightly soluble in cold water.[1]

-

Substituents and Their Effects:

-

Trichloro Groups (C2, C6, C7): The three chlorine atoms are strongly electron-withdrawing and significantly increase the molecular weight and non-polar surface area of the molecule. Halogenation can decrease solubility in polar solvents.

-

Carbaldehyde Group (C3): The aldehyde (-CHO) group is polar and can act as a hydrogen bond acceptor. This group will contribute to solubility in more polar solvents.

-

-

Overall Polarity Assessment: The molecule presents a mixed character. The large, chlorinated aromatic system suggests non-polar characteristics, favoring solubility in solvents like dichloromethane, chloroform, and toluene. The nitrogen atom and the aldehyde group introduce polar sites, suggesting potential solubility in moderately polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). Solubility in highly polar protic solvents like ethanol and methanol is expected, though potentially limited by the large hydrophobic scaffold.

Based on this analysis, 2,6,7-Trichloroquinoline-3-carbaldehyde is predicted to have low solubility in non-polar alkanes (e.g., hexane) and limited solubility in highly polar protic solvents like water, but good solubility in a range of moderately polar aprotic and chlorinated solvents.

Experimental Determination of Thermodynamic Solubility

To move beyond prediction, empirical measurement is essential. The most reliable method for determining the true solubility is the isothermal shake-flask method , which measures thermodynamic (or equilibrium) solubility.[4] This method ensures that the solvent is fully saturated with the solute at a specific temperature. High-throughput variations of this method are common in drug discovery.[5][6]

Required Materials and Equipment

-

Solute: 2,6,7-Trichloroquinoline-3-carbaldehyde (purity >98%)

-

Solvents: A selection of analytical grade organic solvents covering a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol).

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of 2,6,7-Trichloroquinoline-3-carbaldehyde (e.g., 5-10 mg) to each glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle. For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method.

-

HPLC Method: An isocratic reverse-phase method (e.g., C18 column) with a UV detector set to a lambda max of the compound is typically suitable.

-

UV-Vis Method: Requires the generation of a standard curve using solutions of known concentration to determine the relationship between absorbance and concentration (Beer's Law).

-

-

Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 2,6,7-Trichloroquinoline-3-carbaldehyde at 25°C

| Solvent | Dielectric Constant | Polarity Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| n-Hexane | 1.88 | Non-polar | Very Low | To be determined |

| Toluene | 2.38 | Non-polar (Aromatic) | Moderate | To be determined |

| Dichloromethane | 9.08 | Polar Aprotic | High | To be determined |

| Ethyl Acetate | 6.02 | Polar Aprotic | High | To be determined |

| Acetone | 20.7 | Polar Aprotic | High | To be determined |

| Acetonitrile | 37.5 | Polar Aprotic | Moderate | To be determined |

| Ethanol | 24.5 | Polar Protic | Moderate-Low | To be determined |

| Methanol | 32.7 | Polar Protic | Moderate-Low | To be determined |

Note: Dielectric constants are approximate values and can vary slightly with temperature.

Authoritative Considerations and Best Practices

-

Purity of Compound: The presence of impurities can significantly alter the measured solubility.[7] It is imperative to use a well-characterized compound with the highest possible purity.

-

Solvent Quality: Use anhydrous, analytical grade solvents to avoid variability from water content or other contaminants.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately reported temperature (e.g., 20 ± 0.5 °C as per OECD guidelines) is critical for reproducibility.[8][9]

-

Equilibrium Confirmation: To ensure thermodynamic equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured solubility no longer increases.

-

Method Validation: The analytical method used for quantification (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision within the expected concentration range.

This guide provides a robust framework for understanding and experimentally determining the solubility of 2,6,7-Trichloroquinoline-3-carbaldehyde. By combining theoretical prediction with rigorous experimental methodology, researchers can generate the high-quality data necessary to accelerate chemical synthesis, purification, and the broader drug development process.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [7]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [8]

-

FILAB. Solubility testing in accordance with the OECD 105. [10]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [5]

-

Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2747-2759. [4]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [11]

-

IUPAC. Solubility Data Series. [12]

-

Follmann, M. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [9]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [2]

-

Cayman Chemical. Solubility Factors When Choosing a Solvent. [13]

-

Wikipedia. Quinoline. [1]

-

Carvajal-Soto, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. [14]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [15]

-

Chemistry LibreTexts. Solubility of Organic Compounds.

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [16]

-

Howcast. How Does Solvent Polarity Impact Compound Solubility?. YouTube. [3]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. filab.fr [filab.fr]

- 11. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

- 12. iupac.org [iupac.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.ws [chem.ws]

- 16. youtube.com [youtube.com]

Starting materials for 2,6,7-Trichloroquinoline-3-carbaldehyde synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the essential starting materials and synthetic strategies for the preparation of 2,6,7-trichloroquinoline-3-carbaldehyde, a key heterocyclic intermediate in pharmaceutical research and drug development. The primary and most efficient pathway proceeds via a Vilsmeier-Haack cyclization reaction. This document delineates the core precursors, details the synthesis of the requisite acetanilide intermediate, and presents a step-by-step experimental protocol for the final cyclization. The causality behind experimental choices, quantitative data, and upstream synthetic considerations for the primary starting materials are discussed to provide researchers with a field-proven and scientifically robust framework.

Introduction

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Specifically, 2-chloroquinoline-3-carbaldehydes are highly versatile intermediates, as the chloro and aldehyde functionalities serve as reactive handles for extensive molecular elaboration and the construction of fused heterocyclic systems.[2] The target molecule, 2,6,7-trichloroquinoline-3-carbaldehyde, with its specific substitution pattern, is a valuable building block for synthesizing targeted therapeutic candidates. Understanding the most efficient and reliable synthetic routes, beginning with the selection of appropriate starting materials, is paramount for successful drug discovery campaigns.

Part 1: The Primary Synthetic Route: Vilsmeier-Haack Cyclization

The most direct and widely adopted method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3] This one-pot reaction ingeniously combines chlorination, formylation, and cyclization processes to construct the quinoline scaffold from a substituted acetanilide.

The reaction is initiated by the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5] The electron-rich aromatic ring of the acetanilide precursor then attacks this electrophile, initiating a cascade that results in the formation of the bicyclic quinoline ring system with the desired functionalities at positions 2 and 3.[3] The use of an acetanilide, rather than the free aniline, is crucial as the acetyl protecting group appropriately modulates the reactivity of the aromatic ring for the cyclization to occur effectively.

Caption: General mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Part 2: Core Starting Materials for 2,6,7-Trichloroquinoline-3-carbaldehyde

The specific substitution pattern of the target molecule dictates the precise starting materials required for the Vilsmeier-Haack synthesis.

Primary Precursor: 4,5-Dichloroaniline

The foundational building block for the benzene portion of the quinoline ring is 4,5-dichloroaniline . The positions of the chloro substituents on this aniline directly translate to the 6- and 7-positions of the final quinoline product. This commercially available aniline is the logical and most direct starting point for the synthesis.

Acetanilide Intermediate: N-(4,5-dichlorophenyl)acetamide

To prepare for the Vilsmeier-Haack cyclization, 4,5-dichloroaniline must first be converted to its corresponding acetanilide, N-(4,5-dichlorophenyl)acetamide . This is typically achieved through a straightforward N-acetylation reaction.

-

Causality of Acetylation: The acetylation step serves two primary purposes. First, it protects the amino group from unwanted side reactions. Second, and more critically, the acetyl group acts as an electronic-directing group and is integral to the cyclization mechanism that forms the pyridine ring of the quinoline system.

Vilsmeier Reagent Precursors

The reagents responsible for both formylation and cyclization are generated in situ.

-

Formyl Source: N,N-Dimethylformamide (DMF) serves as the source of the formyl group (-CHO) that is installed at the 3-position of the quinoline ring.[6]

-

Chlorinating & Cyclizing Agent: Phosphorus oxychloride (POCl₃) is the most common reagent used for this purpose.[7] However, studies have shown that Phosphorus pentachloride (PCl₅) can be a more efficient alternative, sometimes leading to better yields with a lower required molar excess, which can be advantageous in industrial-scale synthesis.[8]

Part 3: Upstream Synthesis of Primary Precursor

While 4,5-dichloroaniline is readily available from chemical suppliers, a comprehensive guide must consider its synthesis for process optimization and cost analysis. A common industrial route involves the amination of 1,2,4,5-tetrachlorobenzene. An alternative laboratory-scale synthesis starts from the more common 3,4-dichloroaniline.

The pathway from 3,4-dichloroaniline involves:

-

Acylation: Protection of the amino group to form N-(3,4-dichlorophenyl)acetamide.

-

Nitration: Introduction of a nitro group, which directs to the 6-position of the acetanilide (para to the amino group).

-

Hydrolysis: Removal of the acetyl protecting group.

-

Reduction: Conversion of the nitro group to an amino group, yielding 4,5-dichloro-1,2-diaminobenzene.

-

Deamination: Removal of one amino group to yield the final 4,5-dichloroaniline.

A more direct, albeit potentially lower-yielding, route involves the selective amination of 2,4,5-trichloronitrobenzene with ammonia, where the chlorine atom para to the nitro group is displaced.[9][10]

Caption: Synthetic pathway from 3,4-dichloroaniline to the target molecule.

Part 4: Experimental Protocols & Data

The following protocols are based on established literature procedures and provide a framework for laboratory synthesis.

Protocol 1: Synthesis of N-(4,5-dichlorophenyl)acetamide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4,5-dichloroaniline (1 equiv.).

-

Reaction: Cool the flask in an ice bath. Slowly add acetic anhydride (1.5 equiv.) dropwise with continuous stirring.[11]

-

Monitoring: Allow the mixture to stir for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water. A white precipitate of N-(4,5-dichlorophenyl)acetamide will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and condenser, cool N,N-dimethylformamide (DMF) (3-4 equiv.) to 0-5 °C in an ice-salt bath.[7][8]

-

Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) (4.5-12 equiv.) dropwise to the DMF, maintaining the temperature below 5 °C.[3][8] Stir for 15-20 minutes.

-

Addition of Acetanilide: Add N-(4,5-dichlorophenyl)acetamide (1 equiv.) portion-wise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 7-10 hours.[11]

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash extensively with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final 2,6,7-trichloroquinoline-3-carbaldehyde.[7]

Data Presentation: Reagent Stoichiometry and Yields

The table below summarizes typical reaction conditions and yields for the Vilsmeier-Haack cyclization of substituted acetanilides.

| Starting Acetanilide | Chlorinating Agent | Molar Ratio (Acetanilide:DMF:Agent) | Temp (°C) | Time (h) | Yield (%) | Reference |

| Substituted Acetanilide | POCl₃ | 1 : 3.3 : 9.5 | 75-80 | 8 | ~60-75 | [7] |

| Substituted Acetanilide | PCl₅ | 1 : 3 : 4.5 | 120 | 4 | ~65-72 | [8] |

| Substituted Acetanilide | POCl₃ | 1 : 3 : 15 | 80-90 | 7-10 | ~70-85 | [11] |

Conclusion

The synthesis of 2,6,7-trichloroquinoline-3-carbaldehyde is most effectively achieved through the Vilsmeier-Haack cyclization. The critical starting materials for this process are 4,5-dichloroaniline , which must first be converted to N-(4,5-dichlorophenyl)acetamide , along with N,N-dimethylformamide (DMF) and a chlorinating agent, typically POCl₃ or PCl₅ . This technical guide provides researchers and drug development professionals with the foundational knowledge of precursor selection, reaction mechanisms, and detailed protocols necessary to reliably synthesize this valuable chemical intermediate. By understanding the causality behind each synthetic step, from precursor preparation to the final cyclization, researchers can confidently and efficiently incorporate this building block into their synthetic programs.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 853-875. [Link]

- Sharma, S., et al. (2024). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 7, 101377.

- Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.

- Patel, H. V., & Patel, K. D. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1735-1738.

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

- Feely, W., & Boekelheide, V. (1958).

-

PrepChem.com. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

- Google Patents. (2015). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.

-

World Intellectual Property Organization. (1991). WO/1991/000261 - PROCESS FOR PREPARING 4,5-DICHLORO-2-NITROANILINE. Retrieved from [Link]

- Google Patents. (2021). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

- Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

- Google Patents. (1991). DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, S. B., & Devan, S. D. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 478-498.

- Patel, D., et al. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

- Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(40), 18371-18381.

- Romero, A. H., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline - Google Patents [patents.google.com]

- 11. ajgreenchem.com [ajgreenchem.com]

A Technical Guide to the Vilsmeier-Haack Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde, a key heterocyclic scaffold for pharmaceutical development. The Vilsmeier-Haack reaction serves as a powerful and versatile method for the one-pot construction and formylation of the quinoline nucleus from appropriately substituted N-arylacetamides.[1] This document moves beyond a simple recitation of procedural steps to deliver an in-depth analysis of the reaction mechanism, a field-proven experimental protocol, strategies for process optimization, and critical safety considerations. By elucidating the causality behind key experimental parameters, this guide equips researchers with the necessary expertise to confidently and successfully execute this important transformation.

Introduction: The Strategic Importance of Functionalized Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] Specifically, 2-chloroquinoline-3-carbaldehydes are highly versatile synthetic intermediates. The chlorine atom at the C2 position is amenable to nucleophilic substitution, while the aldehyde at C3 allows for a vast array of subsequent transformations, making these compounds ideal starting points for building diverse molecular libraries.[2]

The Vilsmeier-Haack reaction is a highly efficient method for preparing these valuable building blocks.[1] Rather than formylating a pre-existing quinoline ring, the most effective strategy involves the concomitant cyclization and formylation of an N-arylacetamide.[2][5] This guide focuses on the synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde, a target molecule requiring N-(3,4-dichlorophenyl)acetamide as the starting material.

The Vilsmeier-Haack Reaction: Core Principles and Mechanism

The Vilsmeier-Haack reaction fundamentally involves an electrophilic aromatic substitution using a chloroiminium salt, known as the Vilsmeier reagent, as the electrophile.[6][7] This reagent is a weak electrophile, rendering the reaction highly selective for electron-rich aromatic and heteroaromatic substrates.[8][9]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[10][11] POCl₃ acts as a powerful dehydrating and chlorinating agent, reacting with the carbonyl oxygen of DMF to form a highly reactive intermediate. This intermediate eliminates a dichlorophosphate anion to generate the electrophilic N,N-dimethyl-chloroiminium ion—the Vilsmeier reagent.[12][13]

Cyclization and Formylation Mechanism

In the context of quinoline synthesis from an N-arylacetamide, the mechanism is more complex than a simple formylation. It involves a double formylation, intramolecular cyclization, and subsequent elimination to yield the final 2-chloro-3-formylquinoline product.[14]

The process can be visualized as follows:

Caption: The Vilsmeier-Haack reaction pathway for quinoline synthesis.

Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde: A Detailed Protocol

This protocol is adapted from established procedures for the synthesis of related 2-chloro-3-formylquinolines.[5][15]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Amount Used |

| N-(3,4-dichlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | 1.0 | 20.4 g |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | ~5.0 | 36.5 g (38.6 mL) |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 12.0 | 184.0 g (111.5 mL) |

| Crushed Ice | H₂O | 18.02 | - | ~1.5 kg |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | - | As needed (~1-2 L) |

| Ethyl Acetate (for purification) | C₄H₈O₂ | 88.11 | - | As needed |

| Hexanes (for purification) | C₆H₁₄ | 86.18 | - | As needed |

Step-by-Step Experimental Procedure

-

Vilsmeier Reagent Formation:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (38.6 mL).

-

Cool the flask to 0-5°C in an ice-salt bath.

-

Add phosphorus oxychloride (111.5 mL) dropwise via the dropping funnel over 60-90 minutes. Causality Check: This slow, cooled addition is critical to dissipate the heat from the exothermic reaction between DMF and POCl₃, preventing reagent degradation and ensuring controlled formation of the Vilsmeier reagent.[14]

-

After the addition is complete, stir the resulting pale yellow mixture for an additional 30 minutes at 0-5°C.

-

-

Substrate Addition and Reaction:

-

Add N-(3,4-dichlorophenyl)acetamide (20.4 g) to the freshly prepared Vilsmeier reagent in portions over 15 minutes. Ensure the temperature remains below 10°C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90°C using an oil bath and maintain this temperature for 8-10 hours.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetanilide is consumed.[16]

-

-

Work-up and Quenching:

-

Allow the reaction mixture to cool to room temperature.

-

In a separate large beaker (at least 2 L), prepare a slurry of crushed ice (~1.5 kg).

-

Critical Safety Step: Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous mechanical stirring. This "reverse quench" is essential to control the violent and highly exothermic hydrolysis of excess POCl₃.[11]

-

Rinse the reaction flask with a small amount of cold water and add it to the beaker.

-

-

Neutralization and Isolation:

-

While stirring vigorously, slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate. Continue addition until gas evolution ceases and the pH of the mixture is approximately 7-8. A solid precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolate the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water (3 x 200 mL) to remove inorganic salts.

-

Dry the crude product in a vacuum oven at 50°C.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[17]

-

Process Optimization and Troubleshooting

| Parameter | Standard Condition | Rationale & Optimization Insights |

| POCl₃ Stoichiometry | 12 equivalents | A large excess of POCl₃ is often required to drive the reaction to completion and achieve maximum yield, as it participates in both Vilsmeier reagent formation and the subsequent cyclization steps.[5] Reducing the equivalents may lead to incomplete conversion. |

| Reaction Temperature | 80-90°C | This temperature range provides the necessary activation energy for the intramolecular cyclization.[15] Temperatures below this may result in sluggish or incomplete reactions, while significantly higher temperatures (>100°C) can lead to degradation and reduced yields.[14] |

| Reaction Time | 8-10 hours | Reaction completion should always be confirmed by TLC. For less reactive substrates, extended reaction times may be necessary. |

| Work-up Procedure | Slow quench into ice | Failure to control the quench is the most common point of failure and a significant safety hazard. Insufficient cooling or rapid addition can cause a dangerous thermal runaway.[11] |

| Product Purity Issues | Off-white or colored solid | Residual acidic impurities or polymeric byproducts can cause discoloration. A thorough wash of the crude solid is essential. If color persists after drying, a charcoal treatment during recrystallization may be effective.[16] |

Product Characterization

The final product, 2,6,7-Trichloroquinoline-3-carbaldehyde, should be characterized to confirm its identity and purity. The following are expected analytical data based on structurally similar compounds.[18][19]

| Analysis Method | Expected Result |

| Appearance | Pale yellow to off-white solid |

| Melting Point | Expected in the range of 150-170°C |

| ¹H NMR | Aromatic protons (H-4, H-5, H-8) expected as singlets or doublets between δ 7.5-9.0 ppm. Aldehyde proton (CHO) expected as a singlet around δ 10.0-10.5 ppm. |

| ¹³C NMR | Carbonyl carbon expected around δ 185-195 ppm. Aromatic and quinoline carbons expected in the δ 120-155 ppm range. |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z corresponding to C₁₀H₅Cl₃NO. |

Visual Summary of the Experimental Workflow

The entire synthetic process, from starting materials to the purified product, is summarized in the workflow diagram below.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The Vilsmeier-Haack reaction represents a robust and highly effective method for the synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde from N-(3,4-dichlorophenyl)acetamide. A thorough understanding of the underlying mechanism, particularly the in-situ formation of the Vilsmeier reagent and the subsequent cyclization cascade, is paramount for successful execution. By carefully controlling key parameters such as stoichiometry, temperature, and the quenching procedure, researchers can achieve high yields of this valuable intermediate. This guide provides the necessary technical foundation and practical insights to empower scientists in drug discovery and development to leverage this powerful chemical transformation.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

- Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.

- Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier reagent.

- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.

- Benchchem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.

- HETEROCYCLES. (n.d.). Synthesis of substituted 2-bromopyridine aldehydes.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Benchchem. (n.d.). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.

- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.

- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.

- Hindawi. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde.

- ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehyde.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. newsama.com [newsama.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ajgreenchem.com [ajgreenchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of 2,6,7-Trichloroquinoline-3-carbaldehyde.

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6,7-Trichloroquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the predicted physical and chemical properties of 2,6,7-Trichloroquinoline-3-carbaldehyde, a specialized heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous chloro-substituted quinoline-3-carbaldehydes to project its characteristics. The guide details a probable synthetic pathway via the Vilsmeier-Haack reaction, outlines expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and discusses the anticipated chemical reactivity of its functional groups. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential of novel quinoline scaffolds as versatile intermediates in medicinal chemistry.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Quinolines are integral to a wide array of natural products, pharmaceuticals, and functional materials, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties. Halogenated quinolines, in particular, serve as versatile synthetic intermediates, with the halogen atoms acting as handles for further functionalization through nucleophilic substitution or cross-coupling reactions.[3] The aldehyde group at the 3-position further enhances the synthetic utility of the quinoline scaffold, providing a reactive site for a multitude of chemical transformations.[4]

This guide focuses on the specific, albeit lesser-known, derivative: 2,6,7-Trichloroquinoline-3-carbaldehyde. By leveraging established principles of organic chemistry and data from structurally related compounds, we present a scientifically grounded projection of its properties and reactivity, highlighting its potential as a valuable building block in the synthesis of complex molecular architectures.

Proposed Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

The most established and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriately substituted acetanilide.[7][8]

Based on this well-documented transformation, a plausible synthetic route to 2,6,7-Trichloroquinoline-3-carbaldehyde would start from 3,4-dichloroaniline, which would first be converted to N-(3,4-dichlorophenyl)acetamide. Subsequent treatment with the Vilsmeier reagent would then yield the target molecule.

Experimental Protocol: Vilsmeier-Haack Cyclization

Step 1: Synthesis of N-(3,4-dichlorophenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichloroaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(3,4-dichlorophenyl)acetamide.

Step 2: Synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde

-

In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF) (3 equivalents) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add phosphoryl chloride (POCl₃) (4-5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C to form the Vilsmeier reagent.[9]

-

To this mixture, add N-(3,4-dichlorophenyl)acetamide (1 equivalent) portion-wise.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 7-10 hours.[10]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain 2,6,7-Trichloroquinoline-3-carbaldehyde.

Caption: Proposed synthetic pathway for 2,6,7-Trichloroquinoline-3-carbaldehyde.

Predicted Physical and Chemical Properties

The physical and chemical properties of 2,6,7-Trichloroquinoline-3-carbaldehyde are projected based on data from analogous compounds.

Physical Properties